2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
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Overview
Description
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide group followed by the introduction of the cyano and methoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to proceed efficiently.
Major Products
Scientific Research Applications
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide
- This compound
Uniqueness
The unique combination of functional groups in this compound distinguishes it from similar compounds. The presence of both chloro and cyano groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-22-12-6-7-13(15(17)14(12)16)23(20,21)19-11-4-2-10(3-5-11)8-9-18/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMBKOESCUKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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